molecular formula C18H22N2O2S2 B214268 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Numéro de catalogue B214268
Poids moléculaire: 362.5 g/mol
Clé InChI: HDGKHDYBUHGEKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, also known as TAK-659, is a novel small molecule inhibitor that is being developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways of B cells and other immune cells.

Mécanisme D'action

The primary mechanism of action of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is the inhibition of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By blocking the activity of BTK, this compound can disrupt the proliferation and survival of cancer cells and autoimmune cells, and induce apoptosis (programmed cell death) in these cells. Additionally, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to modulate the activity of other signaling pathways, such as the PI3K/AKT and NF-kB pathways, which are also involved in the pathogenesis of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has a number of biochemical and physiological effects that are relevant to its therapeutic potential. For example, this compound can inhibit the activation of B cells and other immune cells, which can reduce the production of pro-inflammatory cytokines and chemokines. It can also induce the apoptosis of cancer cells and autoimmune cells, which can lead to the regression of tumors and the amelioration of autoimmune symptoms. In addition, 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide for lab experiments is its high potency and selectivity for BTK inhibition, which can allow for precise modulation of the B cell and immune cell signaling pathways. Additionally, this compound has been shown to have good pharmacokinetic properties in animal models, which can facilitate its use in in vivo studies. However, one limitation of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide is its relatively low solubility in water, which can make it difficult to formulate for oral administration or in vitro assays.

Orientations Futures

There are several potential future directions for the development of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the anti-tumor or anti-inflammatory effects. Another direction is the exploration of the use of BTK inhibitors in other diseases, such as viral infections or inflammatory bowel disease, where B cells and other immune cells play a role in the pathogenesis. Finally, there is ongoing research into the optimization of the pharmacokinetic and pharmacodynamic properties of BTK inhibitors, to improve their efficacy and safety in clinical settings.

Méthodes De Synthèse

The synthesis of 6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide involves several steps, including the preparation of the key intermediate 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which is then reacted with thiophene-2-carbonyl chloride to form the final product. The overall yield of this process is around 15-20%, and the purity of the final product is typically greater than 98%.

Applications De Recherche Scientifique

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in both in vitro and in vivo assays. In particular, this compound has demonstrated potent anti-tumor activity in various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to inhibit the growth of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.

Propriétés

Nom du produit

6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide

Formule moléculaire

C18H22N2O2S2

Poids moléculaire

362.5 g/mol

Nom IUPAC

6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S2/c1-18(2,3)10-6-7-11-13(9-10)24-17(14(11)15(19)21)20-16(22)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H2,19,21)(H,20,22)

Clé InChI

HDGKHDYBUHGEKE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

SMILES canonique

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.